4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

Description

Systematic Nomenclature and Structural Characterization

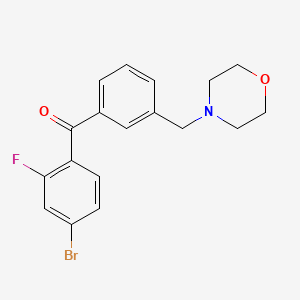

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex substitution pattern. According to PubChem databases, the compound carries the Chemical Abstracts Service registry number 898792-04-6 and possesses the molecular formula C₁₈H₁₇BrFNO₂. The systematic name methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- provides a comprehensive description of the compound's structural elements.

The structural characterization reveals a benzophenone core featuring a ketone bridge connecting two aromatic rings with distinct substitution patterns. The first aromatic ring contains bromine at the 4-position and fluorine at the 2-position relative to the carbonyl carbon, while the second aromatic ring bears a morpholinomethyl substituent at the 3'-position. This substitution pattern creates an asymmetric molecule with defined spatial arrangements that influence its chemical behavior and potential interactions with biological targets.

Table 1: Molecular Identifiers and Structural Data

The three-dimensional structure of the compound exhibits characteristic features of substituted benzophenones, with the two aromatic rings adopting a twisted conformation around the central carbonyl group. The morpholine ring adopts its preferred chair conformation, while the methylene linker provides conformational flexibility that may be important for biological activity. The halogen substituents occupy specific positions that create distinct electronic environments and steric effects that influence the compound's overall properties.

Spectroscopic characterization methods, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation. The Simplified Molecular Input Line Entry System representation C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F accurately describes the compound's connectivity pattern and serves as a standardized structural descriptor for database searches and computational modeling applications.

Historical Context in Benzophenone Derivative Research

The development of benzophenone derivatives traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874, who first described systematic studies of benzophenone chemistry. Graebe's initial investigations focused on the reduction of benzophenone with hydroiodic acid and elemental phosphorus to form diphenylmethane, establishing fundamental understanding of benzophenone reactivity patterns that continue to influence contemporary research approaches.

The evolution of benzophenone chemistry gained significant momentum during the twentieth century as synthetic methodologies expanded to accommodate complex substitution patterns. The aluminum chloride-catalyzed Friedel-Crafts reaction between benzene and benzoyl chloride emerged as a foundational synthetic approach, while decarboxylation of 2-benzoylbenzoic acid in the presence of copper catalysts provided alternative synthetic pathways. These classical methods established the groundwork for modern synthetic strategies that enable the preparation of highly functionalized benzophenone derivatives.

Contemporary research has revealed the exceptional versatility of benzophenone derivatives in medicinal chemistry applications. The benzophenone scaffold has been recognized as a ubiquitous framework in drug discovery, with derivatives demonstrating remarkable diversity in biological activities. Research groups have systematically explored the structure-activity relationships of benzophenone derivatives, leading to the identification of compounds with anti-inflammatory, anticancer, antimicrobial, and other therapeutic properties.

The specific development of halogenated benzophenone derivatives, including compounds incorporating bromine and fluorine substituents, represents a more recent advancement in the field. These compounds offer enhanced synthetic utility through their ability to participate in cross-coupling reactions and other advanced synthetic transformations. The incorporation of morpholine functionality adds another dimension to the chemical space, providing opportunities for hydrogen bonding interactions and enhanced water solubility characteristics.

Recent investigations have highlighted the photochemical behavior of benzophenone derivatives, with studies demonstrating how solvent composition influences photochemical pathways. The low-lying triplet state of benzophenone derivatives makes them effective sensitizers in photochemical cycloaddition reactions, expanding their utility in synthetic applications. These advances underscore the continuing relevance of benzophenone chemistry in contemporary organic synthesis and materials science.

Physicochemical Property Overview

The physicochemical properties of this compound reflect the combined influences of its benzophenone core, halogen substituents, and morpholine functionality. Computational predictions indicate a boiling point of 488.2 ± 45.0 degrees Celsius, suggesting significant intermolecular interactions that stabilize the liquid phase. The predicted density of 1.425 ± 0.06 grams per cubic centimeter indicates a relatively dense organic compound, consistent with the presence of bromine substitution.

The compound's acid dissociation constant, predicted at 6.09 ± 0.10, suggests weak acidic character that may be attributed to the influence of electron-withdrawing halogen substituents on the aromatic system. This property has important implications for the compound's behavior in aqueous solutions and its potential interactions with biological systems. The lipophilicity characteristics, while not explicitly measured, are expected to be influenced by the morpholine moiety, which may enhance water solubility compared to simple halogenated benzophenones.

Table 2: Physicochemical Properties

The compound's stability characteristics under standard storage conditions classify it as nonhazardous for shipping purposes, indicating acceptable stability under normal handling conditions. Commercial preparations typically achieve purity levels of 97%, reflecting the availability of reliable synthetic methods and purification protocols. The standard packaging in amber glass bottles suggests sensitivity to light exposure, which is consistent with the photochemical activity typical of benzophenone derivatives.

Solubility characteristics, while not explicitly documented in available literature, are expected to reflect the compound's amphiphilic nature. The morpholine ring system contributes hydrophilic character through its oxygen and nitrogen heteroatoms, while the halogenated benzophenone core provides lipophilic character. This combination suggests moderate solubility in both aqueous and organic solvent systems, with specific solubility profiles depending on solution pH and ionic strength.

The thermal stability of the compound appears adequate for standard synthetic manipulations, as evidenced by its availability as a commercial research chemical. The predicted boiling point suggests that the compound remains stable at elevated temperatures typical of organic synthesis reactions, although specific decomposition pathways and temperature limits require further experimental investigation. These physicochemical characteristics position this compound as a practical synthetic intermediate with favorable handling properties for laboratory applications.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSONSAFKIZRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643100 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-04-6 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Halogenated Benzophenone Core

The initial step involves synthesizing a benzophenone core substituted with fluorine and bromine atoms at specific positions. A common approach includes:

- Starting from 4-bromo-2-fluorobenzaldehyde or related halogenated aromatic precursors.

- Formation of the benzophenone structure via Friedel-Crafts acylation or related carbonylation reactions.

A patent (CN1157812A) describes a multi-step process for preparing 2-fluoro-4-bromotoluene derivatives, which are key intermediates for further functionalization. This process includes:

- Nitration, diazotization, and bromination reactions under controlled acidic conditions.

- Reduction and fluoridation steps using anhydrous hydrogen fluoride and sodium nitrite to introduce fluorine and bromine substituents regioselectively.

- Light-induced bromination under UV illumination to finalize bromine substitution on the aromatic ring.

This method ensures high regioselectivity and purity of the halogenated intermediates, which are crucial for subsequent steps.

Introduction of the Morpholinomethyl Group

The morpholinomethyl substituent is typically introduced by reacting the halogenated benzophenone intermediate with morpholine or a morpholinomethyl derivative. The common synthetic route involves:

- Reaction of 4-bromo-2-fluorobenzaldehyde or the corresponding benzophenone intermediate with morpholine in the presence of a catalyst or under reductive amination conditions.

- Use of suitable solvents such as dichloromethane or ethanol, and mild heating to facilitate the nucleophilic substitution.

- Optimization of reaction parameters (temperature, time, catalyst) to maximize yield and selectivity.

This step forms the 3'-morpholinomethyl substituent on the benzophenone core, completing the molecular framework of the target compound.

Bromination of Morpholinomethyl Benzophenone

In some synthetic routes, bromination is performed after the morpholinomethyl group is installed:

- Starting from 2-morpholinomethyl benzophenone, selective bromination at the 3' position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

- The reaction is carried out in solvents like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

- Careful control of reaction conditions ensures regioselective bromination without over-bromination or side reactions.

Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Halogenation (Fluorination & Bromination) | Aromatic precursors (e.g., para-toluidine derivatives) | Nitration, diazotization, anhydrous HF, bromine, UV light | 2-fluoro-4-bromo substituted aromatic intermediates |

| 2 | Benzophenone formation | Halogenated benzaldehydes | Friedel-Crafts acylation or equivalent | Halogenated benzophenone core |

| 3 | Morpholinomethyl group introduction | Halogenated benzophenone or benzaldehyde | Morpholine, catalyst, solvent, mild heating | 3'-morpholinomethyl substituted benzophenone |

| 4 | Selective bromination (if needed) | Morpholinomethyl benzophenone | Br2 or NBS, solvent, controlled temperature | This compound |

Research Findings and Optimization

- Catalyst Selection: Catalysts such as palladium complexes may be used to facilitate coupling reactions or reductive amination steps, improving yields and selectivity.

- Reaction Conditions: Temperature control (often room temperature to 60°C) and solvent choice (dichloromethane, ethanol) are critical for regioselectivity and minimizing side reactions.

- Purification: Chromatographic techniques and recrystallization are employed to isolate the pure compound with high chemical purity.

- Yield: Multi-step synthesis typically achieves moderate to high yields (50-85%) depending on optimization of each step.

Comparative Data Table of Related Compounds Preparation

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: Utilized in the development of new materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The morpholinomethyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness lies in the combination and positioning of its substituents. Below is a comparison with key analogs:

Key Observations :

- Substituent Position: The position of the morpholinomethyl group (2', 3', or 4') significantly impacts steric hindrance and electronic properties. For example, 3'-substitution in the target compound may enhance molecular flexibility compared to 4'-substituted analogs .

Pharmacological and Industrial Relevance

- Photo-initiation: Benzophenone derivatives like the target compound absorb at higher wavelengths (e.g., 300–400 nm), making them suitable for UV-induced polymer crosslinking. This property is shared with simpler benzophenones but enhanced by halogen substituents .

- Biological Activity : While the target compound lacks direct pharmacological data, structurally related halogenated flavones (e.g., 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one) exhibit antioxidant, anti-inflammatory, and anti-cancer activities. The bromine atom in such compounds often enhances binding affinity to biological targets .

- Safety Profile: Compared to 4-bromo-3'-fluoro-4'-methoxybenzophenone (CAS 760192-85-6), which requires strict inhalation precautions, the target compound’s safety data is less documented but likely demands similar handling due to halogen and morpholine content .

Table 1: Comparative Physicochemical Data

| Property | This compound | 2-Bromo-4'-methoxyacetophenone | 4-Bromo-3'-fluoro-4'-methoxybenzophenone |

|---|---|---|---|

| Molecular Weight | 396.24 g/mol | 245.07 g/mol | 333.18 g/mol |

| Halogen Content | Br, F | Br | Br, F |

| Key Functional Groups | Morpholinomethyl, benzophenone | Acetyl, methoxy | Methoxy, benzophenone |

| Primary Use | Intermediate/Photo-initiator | Lab intermediate | Intermediate (hazardous) |

| Commercial Availability | Discontinued | Available | Available |

Key Research Insights :

Photo-Initiator Efficiency: Benzophenone derivatives with morpholinomethyl groups may exhibit enhanced radical generation efficiency due to the electron-donating nature of morpholine, though this requires experimental validation .

Crystallographic Behavior: Halogenated benzophenones often form π–π stacking interactions (e.g., 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one), which could influence the target compound’s solid-state properties and solubility .

Biological Activity

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (CAS 898792-04-6) is a synthetic compound with potential applications in pharmaceutical research due to its unique structural features, including bromine and fluorine substituents along with a morpholinomethyl group. These characteristics suggest that it may exhibit notable biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing available research findings, potential mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrFNO. Its structure includes:

- Bromine (Br) : Enhances lipophilicity and potential interactions with biological targets.

- Fluorine (F) : May improve binding affinity to receptors or enzymes.

- Morpholinomethyl Group : Contributes to solubility and stability, potentially modulating biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes or receptors, influencing cellular pathways related to inflammation and cancer proliferation. The presence of halogen atoms is known to enhance binding affinities, which may lead to specific biological effects.

Comparative Analysis

The unique combination of bromine, fluorine, and morpholine groups in this compound distinguishes it from other similar compounds:

| Compound Name | Notable Features |

|---|---|

| 4-Bromo-2-fluorobenzophenone | Lacks the morpholinomethyl group |

| 2-Fluoro-3'-morpholinomethyl benzophenone | Different substitution pattern |

| Benzophenone | Base structure without halogen or morpholine |

This structural diversity can significantly influence their chemical properties and biological activities.

Case Studies

While specific case studies on this compound are scarce, related compounds have been extensively studied:

- Study on Morpholine Derivatives : Research on morpholine-containing compounds demonstrated their effectiveness in inhibiting tumor growth by targeting microtubule dynamics during cell division .

- Fluorinated Compounds : Studies show that fluorinated analogs often exhibit enhanced potency due to improved pharmacokinetic properties .

Q & A

Q. What are the established synthetic routes for 4-bromo-2-fluoro-3'-morpholinomethyl benzophenone?

The compound is typically synthesized via multi-step reactions involving halogenated benzophenone intermediates. A common approach involves:

- Suzuki-Miyaura coupling : Using 4-bromo-2-fluorophenylboronic acid (precursor) and a morpholinomethyl-substituted aryl halide under palladium catalysis .

- Friedel-Crafts acylation : Introducing the morpholinomethyl group via electrophilic substitution, followed by bromo/fluoro functionalization .

- Chalcone cyclization : As demonstrated in related benzophenone derivatives, DMSO/I₂ or DMSO/CuCl₂ can cyclize chalcone intermediates to form chromone analogs, though regioselectivity must be controlled .

Q. How is the purity of this compound assessed in academic settings?

Purity is validated using:

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities >0.1% using reverse-phase C18 columns and UV detection at 254 nm.

- Nuclear Magnetic Resonance (¹H/¹³C NMR) : Confirms structural integrity by matching peak splitting patterns to predicted coupling constants (e.g., aromatic protons, morpholine CH₂ groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic bromine/fluorine patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Regioisomeric impurities : For example, distinguishing 3'- vs. 4'-morpholinomethyl substitution (common in benzophenone derivatives ). Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Dynamic stereochemistry : Morpholine’s conformational flexibility can lead to signal splitting. Variable-temperature NMR (VT-NMR) at −40°C to +40°C stabilizes rotamers for clearer analysis .

- Halogen coupling artifacts : Fluorine’s strong spin-spin coupling with adjacent protons may mask true splitting patterns. ¹⁹F-decoupled NMR or DFT simulations clarify assignments .

Q. What strategies optimize the reaction yield of morpholinomethylation in benzophenone synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the morpholine moiety during SN2 reactions .

- Catalyst tuning : Pd(PPh₃)₄ in Suzuki coupling minimizes dehalogenation side reactions compared to Pd(OAc)₂ .

- Temperature control : Maintaining 60–80°C prevents premature decomposition of bromo/fluoro intermediates while ensuring complete coupling .

Q. How does the morpholinomethyl group influence the compound’s biological activity?

The morpholine moiety:

- Enhances solubility : Its hydrophilic nature improves bioavailability in aqueous media, critical for in vitro antimicrobial assays .

- Modulates electronic effects : The electron-donating N-atom alters aromatic ring electron density, potentially enhancing binding to microbial targets (e.g., DNA gyrase) .

- Affects metabolic stability : Morpholine’s resistance to oxidative degradation prolongs half-life in pharmacokinetic studies .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Scaling introduces:

- Heat dissipation issues : Exothermic reactions (e.g., Friedel-Crafts) risk thermal degradation. Use flow chemistry for precise temperature control .

- Purification bottlenecks : Column chromatography becomes impractical. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Regioselectivity loss : Competitive substitution at bromine vs. fluorine sites. Employ directing groups (e.g., boronic esters) to enforce site-specific reactions .

Methodological Considerations

Q. How to design stability studies for this compound under varying storage conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., dehalogenated analogs) .

- Lyophilization : Assess stability in lyophilized vs. solution states to recommend optimal storage (e.g., −20°C under argon) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.